(R)-Praziquantel

Description

(R)-Praziquantel is under investigation in clinical trial NCT02271984 (Relative Bioavailability Trial of L-Praziquantel in Healthy Volunteers).

Propriétés

IUPAC Name |

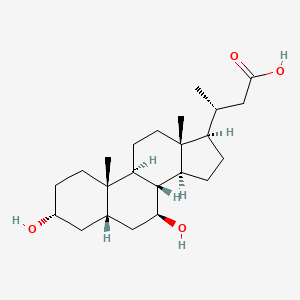

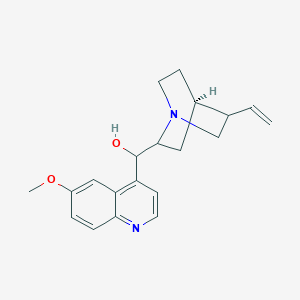

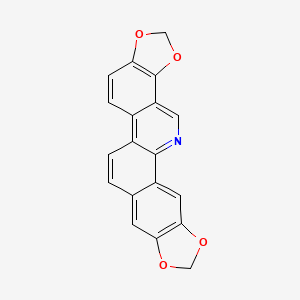

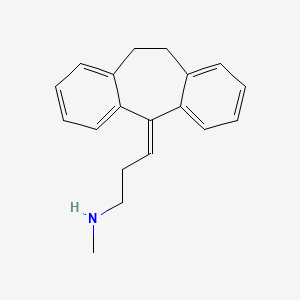

(11bR)-2-(cyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVJFNAIGNNGKK-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C(=O)N2C[C@H]3C4=CC=CC=C4CCN3C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904739 | |

| Record name | (R)-Praziquantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57452-98-9 | |

| Record name | Praziquantel, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057452989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Praziquantel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-Praziquantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARPRAZIQUANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF15T5925V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (R)-Praziquantel's primary mechanism of action involves activating a Transient Receptor Potential Melastatin (TRPMPZQ) ion channel specifically found in trematode worms. [] This activation leads to calcium influx into the parasite, causing muscular paralysis, tegumental damage, and ultimately parasite death.

ANone: While the provided abstracts do not detail specific spectroscopic data, this compound shares its molecular formula (C19H24N2O2) and weight (312.4 g/mol) with its racemic counterpart. The key difference lies in the spatial arrangement of atoms around its chiral center, resulting in distinct enantiomeric forms.

ANone: This information is not available in the provided research papers.

ANone: This information is not available in the provided research papers. This compound primarily acts as a pharmaceutical agent and does not possess catalytic properties.

A: While the provided abstracts don't detail specific computational models, they highlight the use of bioinformatics and mutagenesis studies to investigate the interaction between this compound and the TRPMPZQ channel. [] This suggests the application of computational tools in understanding structure-activity relationships and optimizing drug design.

ANone: The provided research papers do not offer specific details about this compound's stability under various conditions or formulation strategies.

ANone: The provided research papers focus on scientific aspects and do not delve into SHE regulations.

A: Studies demonstrate that this compound, the active enantiomer, exhibits lower relative exposure when administered alone compared to racemic Praziquantel. [, ] This difference might be attributed to enantiomer-enantiomer interactions during metabolism, particularly involving CYP enzymes like CYP2C9, 2C19, 3A4, and 3A5. [] These enzymes play a crucial role in metabolizing both (R)- and (S)-Praziquantel, with CYP1A2 and CYP2C19 being more significant for this compound and CYP2C19 and CYP3A4 for (S)-Praziquantel. [] Research also suggests that this compound's area under the curve (AUC) and maximum blood concentration (Cmax) correlate with the probability of cure in schistosomiasis. []

ANone: Researchers utilize various in vitro and in vivo models to assess this compound's antischistosomal activity. These include:

- Human Liver Microtissues (hLiMTs): hLiMTs provide a platform to study drug metabolism, toxicity, and efficacy against Schistosoma mansoni schistosomula. []

- Movement-based in vitro assays: Assays using Echinococcus multilocularis protoscoleces help evaluate the impact of this compound and its enantiomer on parasite motility and viability. [] This model revealed a significantly higher activity of this compound compared to its (S)-enantiomer. []

- Mouse models: Mouse models infected with Praziquantel-resistant Schistosoma mansoni are used to investigate potential synergistic effects of this compound with other drugs like artemether. []

A: While the provided abstracts do not specifically address cross-resistance mechanisms, they highlight the emergence of Praziquantel-resistant Schistosoma mansoni strains. [] Further research is needed to determine if this resistance translates to this compound and explore potential cross-resistance with other antischistosomal agents.

A: The provided abstracts focus on the efficacy and pharmacokinetics of this compound, with limited information on toxicology and long-term safety. One study in dogs and cats showed good tolerance of a drug containing this compound even at high doses. []

A: While the provided abstracts do not delve into specific drug delivery strategies for this compound, the development of a pediatric formulation is mentioned as a need. [] This highlights the ongoing efforts to optimize this compound delivery, especially for younger populations.

ANone: This information is not available in the provided research papers.

ANone: Several analytical techniques are employed in this compound research:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method is used to quantify this compound, (S)-Praziquantel, and their metabolites in various biological matrices. [, ]

- Capillary Electrophoresis (CE): CE coupled with cyclodextrins enables the separation and quantification of this compound from its enantiomer, ensuring enantiomeric purity. []

ANone: This information is not available in the provided research papers.

A: Although not extensively discussed in the abstracts, one study mentions exploring the properties of cocrystals with this compound to potentially enhance its solubility and prolong supersaturation. []

A: The abstract on the capillary electrophoretic method for this compound mentions validation according to ICH guidelines. [] This ensures the accuracy, precision, and specificity of the method for quality control purposes.

A: The development of a validated capillary electrophoretic method for the enantiomeric quality control of this compound is a crucial step towards ensuring consistent quality and purity of the drug substance. [] This method allows for the differentiation and quantification of this compound from its less active enantiomer, ensuring that the final drug product meets the required quality standards.

ANone: This information is not available in the provided research papers.

ANone: This information is not available in the provided research papers.

A: Research reveals that this compound and its enantiomer can inhibit certain CYP enzymes, potentially leading to drug-drug interactions. [, ] Specifically, a study confirmed that Ketoconazole, a potent CYP3A inhibitor, selectively increased the exposure of (S)-Praziquantel more significantly than this compound. []

ANone: This information is not available in the provided research papers.

A: While Praziquantel remains the mainstay of schistosomiasis treatment, the search for alternative drugs is ongoing due to concerns about emerging resistance and the need for pediatric formulations. [] The provided research papers highlight the potential of exploring this compound analogs with improved pharmacokinetic properties and exploring synergistic effects with existing drugs like artemether. [, ]

ANone: This information is not available in the provided research papers.

ANone: The provided abstracts indicate that researchers utilize a range of resources, including:

- Open-access chemical libraries: These libraries, such as the Medicines for Malaria Venture (MMV) Malaria box, provide access to a diverse set of compounds for screening and drug discovery. []

- Animal models: Rodent models, particularly mice, are crucial for in vivo efficacy studies and investigating potential drug combinations. []

A: While not extensively discussed, the abstracts acknowledge Praziquantel's long-standing role as the primary treatment for schistosomiasis. [, ] The identification of its active enantiomer, this compound, and the ongoing research to optimize its use represent significant milestones in combating this neglected tropical disease.

ANone: The research on this compound exemplifies a multidisciplinary approach, integrating knowledge and techniques from various fields, including:

- Medicinal chemistry: Synthesis and optimization of this compound analogs with improved properties. []

- Pharmacology: Understanding the pharmacokinetic and pharmacodynamic properties of this compound. [, ]

- Parasitology: Investigating the interaction between this compound and its target in parasites. [, , ]

- Analytical chemistry: Developing and validating methods for accurate quantification of this compound and its metabolites. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1679973.png)